4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
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Overview
Description
4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of bromine, trifluoroethyl, and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N,N-bis(2,2,2-trifluoroethyl)aniline
- 4-bromo-3-(trifluoromethyl)aniline
- N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
Uniqueness
4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is unique due to the combination of bromine, trifluoroethyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
821778-33-0 |
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Molecular Formula |
C11H7BrF9N |
Molecular Weight |
404.07 g/mol |
IUPAC Name |
4-bromo-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H7BrF9N/c12-8-2-1-6(3-7(8)11(19,20)21)22(4-9(13,14)15)5-10(16,17)18/h1-3H,4-5H2 |
InChI Key |
IPKMVOJFFBKQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
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